![molecular formula C9H10N4 B1384819 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine CAS No. 287494-25-1](/img/structure/B1384819.png)
1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine
Overview
Description
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, also known as MPP, is a small organic molecule with a wide range of applications in scientific research. It is a versatile molecule that has been used in the synthesis of a variety of organic compounds and as a reagent in organic synthesis. MPP has also been used as an inhibitor of enzymes, and as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
Synthesis and Characterization
1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and its derivatives have been a subject of interest in the synthesis and characterization of novel compounds. Studies have focused on synthesizing various derivatives and analyzing their structures using techniques like X-Ray crystallography, FT-IR, UV–visible spectroscopy, and NMR spectroscopy. For instance, Titi et al. (2020) conducted a study on pyrazole derivatives, highlighting their synthesis and structural analysis (Titi et al., 2020).
Catalysis and Chemical Reactions
The compound is also used as a reactant in various chemical reactions. Gunasekaran et al. (2014) reported its use in L-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014). Shi et al. (2010) described its role in synthesizing 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using ionic liquids without any catalyst, highlighting environmentally friendly procedures (Shi et al., 2010).
Photophysical Studies
This compound has been studied for its photophysical properties. Vetokhina et al. (2012) explored the photoinduced tautomerization in derivatives of 2-(1H-pyrazol-5-yl)pyridines, revealing complex photochemical behaviors (Vetokhina et al., 2012).
Fluorescent Sensing
The pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential in fluorescent sensing. Mac et al. (2010) synthesized a novel fluorescent dye based on this structure and explored its use in detecting small inorganic cations (Mac et al., 2010).
Green Chemistry Applications
The compound is significant in green chemistry applications, as demonstrated by Shi et al. (2008), who developed a green synthesis approach for indeno[2,1‐e]pyrazolo[5,4‐b]pyridines using microwave irradiation in water (Shi et al., 2008).
properties
IUPAC Name |
2-methyl-5-pyridin-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWIFHUJXYFHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650890 | |
Record name | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine | |
CAS RN |
287494-25-1 | |
Record name | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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